(R)-2-Morpholin-4-yl-propionic acid
Overview
Description
(R)-2-Morpholin-4-yl-propionic acid, also known as R-MPA, is a chiral amino acid derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. R-MPA is a white crystalline powder that is soluble in water and has a molecular weight of 179.2 g/mol.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Heterocyclic Compounds : The compound is an important intermediate for synthesizing biologically active heterocyclic compounds. Morpholine ring in the compound adopts a chair conformation, stabilizing the structure through a combination of hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).
Pharmacological and Biological Activities
- Antioxidant Properties : Derivatives of (R)-2-Morpholin-4-yl-propionic acid have been studied for their antioxidant activities. QSAR-analysis revealed that antioxidant activity is influenced by various molecular descriptors such as area, molecular volume, lipophilicity, and dipole moment (Drapak et al., 2019).
- Hepatitis B Virus Inhibition : A derivative of this compound, identified as HEC72702, showed potential as a novel hepatitis B virus capsid inhibitor. It displayed good systemic exposure and high oral bioavailability in a hydrodynamic-injected HBV mouse model (Ren et al., 2018).
Chemical Properties and Reactions
- Force Degradation Study : A force degradation study of a morpholinium compound, which includes this compound, was conducted to confirm the selectivity of the active pharmaceutical ingredient and impurity determination method (Varynskyi & Kaplaushenko, 2019).
- Antimicrobial Activity : Compounds derived from this compound showed promising antibacterial and antifungal effects, particularly against gram-positive strains of microorganisms (Yeromina et al., 2019).
Potential Medical Applications
- GABA(B) Receptor Antagonists : Morpholin-2-yl-phosphinic acids, related to this compound, were found to be potent GABA(B) receptor antagonists in the rat brain, forming a novel class of potent antagonists (Ong et al., 1998).
Synthesis Optimization
- Synthesis of Enantiomers for Medical Research : Enantiomerically enriched ethereal analogs of (R)-iso-moramide were synthesized, involving this compound as a key intermediate. This research is pivotal for developing potent and safer analgesics (Borowiecki, 2022).
properties
IUPAC Name |
(2R)-2-morpholin-4-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKUVSYIGOBAR-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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